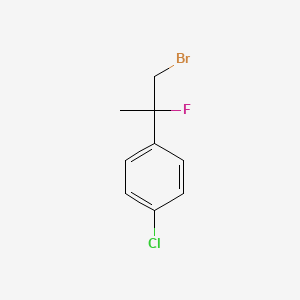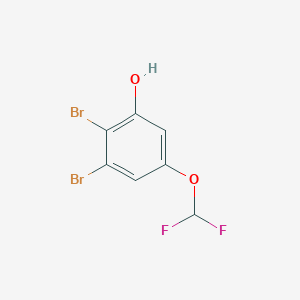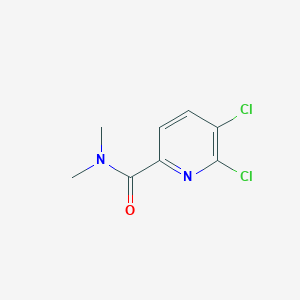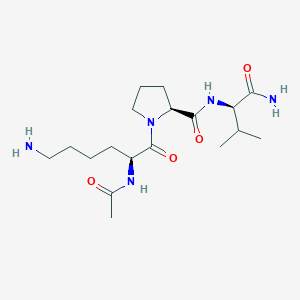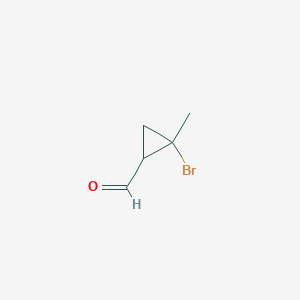![molecular formula C8H6BrF2N3 B1449006 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1956366-44-1](/img/structure/B1449006.png)
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
Übersicht
Beschreibung
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, or 5-Br-7-DFM-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine, is an organic compound used for a variety of purposes in scientific research and lab experiments. It is a member of the pyrazolo[4,3-b]pyridine family of compounds, and is a key component in many chemical syntheses. This compound has been studied extensively for its potential applications in the fields of medicine and biochemistry, and has shown to have promising effects in various areas of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- Analgesic and Anti-inflammatory Activities : A study by Chamakuri et al. (2016) synthesized a series of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde. These derivatives showed significant anti-inflammatory and analgesic activities, with some compounds exhibiting activities comparable to standard drugs like indomethacin and diclofenac sodium Chamakuri, Murthy, & Yellu, 2016.
Synthesis of New Polyheterocyclic Ring Systems
- Antibacterial and Antioxidant Properties : Variya, Panchal, & Patel (2019) developed a series of novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives. These compounds showed significant activity against both Gram-positive and Gram-negative bacterial strains and exhibited moderate to good antioxidant properties Variya, Panchal, & Patel, 2019.
Photoreactions in Pyrazole Derivatives
- Photoreactions in Pyrazole Derivatives : Research by Vetokhina et al. (2012) on 2-(1H-pyrazol-5-yl)pyridine derivatives, including those similar to 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine, indicated these compounds can exhibit various photoreactions, including excited-state intramolecular and intermolecular proton transfers. These reactions are significant for understanding the photophysical properties of these compounds Vetokhina, Dobek, & Kijak, 2012.
Synthesis for Antitumor Applications
- Antitumor Activity : Ananda et al. (2017) synthesized novel pyrazole derivatives, including a compound structurally related to this compound. The study found these derivatives effective against breast cancer and leukemic cells, demonstrating potential as antiproliferative agents Ananda, Sharath Kumar, & Nishana, 2017.
Synthesis for Fluorescent Labeling and Imaging
- Fluorescent Labeling and Imaging : Stagni et al. (2008) explored the synthesis of iridium complexes with ligands including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, a compound with structural similarities to this compound. These complexes showed potential for use in organic light-emitting devices and biological labeling due to their photophysical properties Stagni, Colella, & Palazzi, 2008.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition disrupts the normal functioning of the TRKs, leading to changes in cell proliferation and differentiation .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The inhibition of TRKs by this compound disrupts these pathways, affecting cell proliferation and survival .
Result of Action
The inhibition of TRKs by this compound leads to a decrease in cell proliferation and differentiation . This can result in the prevention or slowing down of cancer growth .
Biochemische Analyse
Biochemical Properties
5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for its potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of cancer cell lines, including Km-12 and MCF-7 . By targeting TRKs, this compound disrupts cell signaling pathways that are essential for cell survival, proliferation, and differentiation. Additionally, it influences gene expression and cellular metabolism, leading to reduced cell viability and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the kinase domain of TRKs . This binding inhibits the phosphorylation of the kinase domain, preventing the activation of downstream signaling pathways. The compound’s difluoromethyl group enhances its binding affinity and specificity for TRKs, making it a potent inhibitor. Additionally, it exhibits low inhibitory activity against cytochrome P450 isoforms, except CYP2C9, indicating its selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good plasma stability, maintaining its inhibitory activity over extended periods In vitro studies have shown sustained inhibition of TRKs and reduced cell proliferation over time, suggesting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolism primarily through cytochrome P450 enzymes, with CYP2C9 playing a significant role . Its metabolism affects metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, enhancing its inhibitory effects on TRKs. The compound’s distribution is influenced by its lipophilicity and binding affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling molecules . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, optimizing its inhibitory effects .
Eigenschaften
IUPAC Name |
5-bromo-7-(difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2N3/c1-14-7-4(8(10)11)2-6(9)13-5(7)3-12-14/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDWJUJVTGZJSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)

